![molecular formula C23H22N4O3 B2808397 2-(3-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946200-52-8](/img/structure/B2808397.png)
2-(3-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(3-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound with the molecular formula C26H24N4O3. It is also known by its chemical name, MP-10. This compound has gained significant attention in the scientific community due to its potential applications in various research areas, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Radioligand Applications
- Facile Synthesis for Imaging : A study by Gao, Wang, and Zheng (2012) detailed the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for potential use as PET radioligands for imaging of 5-HT1AR, showcasing a method that could be relevant for derivatives of the specified compound in diagnostic imaging Gao, M., Wang, M., & Zheng, Q. (2012).
Antimicrobial and Antifungal Activities
- Antimicrobial Activities : Novel triazole derivatives synthesized from various ester ethoxycarbonylhydrazones showed antimicrobial activities, indicating potential research applications for the specified compound in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007).
Molecular Docking and Anti-Cancer Studies
- Molecular Docking for EGFR Inhibitors : Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, including molecular docking studies to explore their mechanism as EGFR inhibitors, potentially extending to similar structural derivatives for cancer therapy Karayel, A. (2021).
Chemical Transformations and Reactivity
- Chemical Transformations under Nucleophilic Conditions : Research by Ibrahim and El-Gohary (2016) on 6-methylchromone-3-carbonitrile explored its reactivity with various nucleophilic reagents, providing insights into chemical transformations that could be relevant for modifying or understanding the reactivity of similar compounds Ibrahim, M., & El-Gohary, N. M. (2016).
properties
IUPAC Name |
2-(3-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-8-17(9-7-16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)18-4-3-5-19(14-18)29-2/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOEVBQXPOSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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